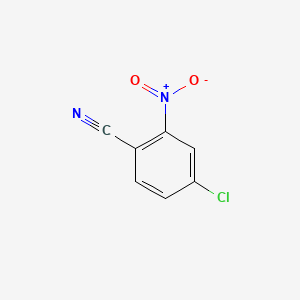

4-Chloro-2-nitrobenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93896. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-2-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O2/c8-6-2-1-5(4-9)7(3-6)10(11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZKOAADVLVCNFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90188220 | |

| Record name | 4-Chloro-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34662-32-3 | |

| Record name | 4-Chloro-2-nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34662-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-nitrobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034662323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-2-nitrobenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.379 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloro-2-nitrobenzonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA5YV6UQF5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Chloro-2-nitrobenzonitrile physical properties

An In-depth Technical Guide to the Physical Properties of 4-Chloro-2-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an organic compound that serves as a key intermediate in various industrial syntheses, particularly in the pharmaceutical, agrochemical, and dye industries.[1][2] Its chemical structure, featuring a benzene (B151609) ring substituted with a chloro group, a nitro group, and a nitrile group, imparts specific reactivity that makes it a versatile building block.[2] A thorough understanding of its physical properties is fundamental for its handling, application in reaction design, and for ensuring safety and quality control in research and development.

This guide provides a detailed overview of the core physical properties of this compound, presents generalized experimental protocols for their determination, and illustrates the relationships between these properties.

Quantitative Physical Properties

The physical characteristics of this compound have been determined by various analytical methods. The following table summarizes the key quantitative data available for this compound.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 34662-32-3 | [2][3][4][5][6] |

| Molecular Formula | C₇H₃ClN₂O₂ | [1][2][3][4][7] |

| Molecular Weight | 182.56 g/mol | [2][3][4] |

| Appearance | Yellow to brown solid/powder | [1][2][6] |

| Melting Point | 95-101 °C | [2][5][6][8] |

| Boiling Point | 313.5 ± 27.0 °C (Predicted) | [2][8] |

| Density | 1.47 - 1.5 g/cm³ | [2][4][8] |

| Solubility | Sparingly soluble in water; Soluble in ethanol (B145695) and acetone.[1] | |

| Flash Point | 143.4 ± 23.7 °C / Not applicable | [4] |

| Refractive Index | 1.599 | [4] |

Note: Discrepancies exist in the reported literature for some values. For instance, one source reports a melting point of 146-150°C and a boiling point of 353.8°C, which deviates significantly from other sources.[1] Similarly, the flash point is reported as both not applicable and as 143.4 °C.[4] The values presented in the table reflect the more commonly cited ranges.

Experimental Protocols

Melting Point Determination (Capillary Method)

-

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a narrow range.

-

Apparatus: Melting point apparatus (e.g., Thomas-Hoover or similar), capillary tubes (sealed at one end), thermometer, and a finely powdered sample of this compound.

-

Procedure:

-

A small amount of the dry, powdered sample is packed into the bottom of a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

-

The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

-

Boiling Point Determination (Distillation Method)

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

-

Procedure:

-

A sample of this compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

The apparatus is assembled for simple distillation, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The flask is heated gently. As the liquid boils, the vapor rises, condenses in the condenser, and collects in the receiving flask.

-

The temperature is recorded when it becomes constant. This stable temperature, observed during the distillation of the liquid, is the boiling point at the given atmospheric pressure.

-

Density Determination (Pycnometer Method)

-

Principle: Density is the mass of a substance per unit volume.

-

Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary), analytical balance.

-

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately (m₁).

-

The pycnometer is filled with the sample (if molten) or a solution of known concentration, ensuring no air bubbles are trapped, and weighed again (m₂).

-

The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature and weighed (m₃).

-

The density of the sample is calculated using the weights and the known density of the reference liquid.

-

Solubility Assessment

-

Principle: This qualitative or quantitative assessment determines the extent to which a solute (this compound) dissolves in a solvent.

-

Procedure:

-

A small, measured amount of the compound is added to a test tube containing a specific volume of the solvent (e.g., water, ethanol, acetone).

-

The mixture is agitated (e.g., by vortexing) at a constant temperature.

-

Observations are made to determine if the solid dissolves completely, partially (sparingly soluble), or not at all (insoluble).

-

For quantitative analysis, incremental amounts of the solute are added until saturation is reached, and the concentration is then determined.

-

Logical Relationships of Physical Properties

The physical properties of a chemical compound are interconnected and determined by its molecular structure. The following diagram illustrates the logical hierarchy, starting from the fundamental composition to its macroscopic physical characteristics.

Caption: Relationship between molecular properties and physical constants.

Spectral Data

Spectral analysis provides insight into the molecular structure of this compound. While raw spectral data is extensive, key available information includes:

-

¹H NMR Spectroscopy: Data is available which can be used to confirm the positions of the hydrogen atoms on the aromatic ring.[3]

-

Infrared (IR) Spectroscopy: IR spectra are available and would show characteristic absorption bands for the nitrile (C≡N), nitro (NO₂), and C-Cl functional groups.[3]

This technical guide serves as a foundational resource for professionals working with this compound, providing essential data and procedural context for its effective and safe utilization.

References

- 1. htdchem.com [htdchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C7H3ClN2O2 | CID 96924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. This compound | 34662-32-3 [chemicalbook.com]

- 6. 4-chloro-2-nitro-benzonitrile - Sarex Fine [sarex.com]

- 7. This compound (CAS 34662-32-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. This compound CAS#: 34662-32-3 [chemicalbook.com]

4-Chloro-2-nitrobenzonitrile chemical structure and bonding

An In-depth Technical Guide to the Chemical Structure and Bonding of 4-Chloro-2-nitrobenzonitrile

Introduction

This compound is an organic compound featuring a benzene (B151609) ring substituted with a chlorine atom, a nitro group, and a nitrile group. Its chemical structure and the interplay of its functional groups make it a significant intermediate in various industrial syntheses, particularly in the pharmaceutical, agrochemical, and dye industries[1][2][3]. This document provides a comprehensive overview of its chemical structure, bonding characteristics, and key experimental data for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

The molecular structure of this compound consists of a central benzene ring. A chlorine atom is located at position 4, a nitro group (NO₂) at position 2, and a nitrile group (-C≡N) at position 1. The presence of electron-withdrawing groups like nitro and nitrile, and the halogen atom, significantly influences the electronic properties and reactivity of the aromatic ring.

Synonyms: 2-Nitro-4-chlorobenzonitrile[3][4]

// Benzene Ring C1 [label="C", pos="0,1.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; C2 [label="C", pos="-1.3,-0.75!", fillcolor="#F1F3F4", fontcolor="#202124"]; C3 [label="C", pos="1.3,-0.75!", fillcolor="#F1F3F4", fontcolor="#202124"]; C4 [label="C", pos="-0.85,0.75!", fillcolor="#F1F3F4", fontcolor="#202124"]; C5 [label="C", pos="0.85,0.75!", fillcolor="#F1F3F4", fontcolor="#202124"]; C6 [label="C", pos="0,0!", fillcolor="#F1F3F4", fontcolor="#202124"];

// Aromatic Bonds C1 -- C5 [color="#202124"]; C5 -- C3 [color="#202124"]; C3 -- C6 [color="#202124"]; C6 -- C2 [color="#202124"]; C2 -- C4 [color="#202124"]; C4 -- C1 [color="#202124"];

// Substituents // Nitrile Group C7_nitrile [label="C", pos="0,2.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; N_nitrile [label="N", pos="0,3.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C1 -- C7_nitrile [color="#202124"]; C7_nitrile -- N_nitrile [label="", style=solid, dir=none, color="#202124"]; C7_nitrile -- N_nitrile [label="", style=solid, dir=none, color="#202124", penwidth=5, pos="0,3!"];

// Nitro Group N_nitro [label="N+", pos="-2.3,-1.25!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O1_nitro [label="O-", pos="-2.8,-2.0!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O2_nitro [label="O", pos="-3.0,-0.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C2 -- N_nitro [color="#202124"]; N_nitro -- O1_nitro [color="#202124"]; N_nitro -- O2_nitro [style=double, color="#202124"];

// Chlorine Cl [label="Cl", pos="2.3,-1.25!", fillcolor="#34A853", fontcolor="#FFFFFF"]; C3 -- Cl [color="#202124"];

// Ring hydrogens H1 [label="H", pos="-1.5,1.25!", fillcolor="#FFFFFF", fontcolor="#202124"]; H2 [label="H", pos="1.5,1.25!", fillcolor="#FFFFFF", fontcolor="#202124"]; H3 [label="H", pos="0,-0.75!", fillcolor="#FFFFFF", fontcolor="#202124"]; C4 -- H1 [color="#202124"]; C5 -- H2 [color="#202124"]; C6 -- H3 [color="#202124"]; }

Figure 1. Chemical structure of this compound.

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a yellow to brown colored powder or slight yellow needle-like crystals[1][3][4]. It is sparingly soluble in water but shows good solubility in organic solvents like ethanol (B145695) and acetone[1].

| Property | Value | Reference |

| Molecular Formula | C₇H₃ClN₂O₂ | [5][6][7] |

| Molecular Weight | 182.56 g/mol | [5][7] |

| CAS Number | 34662-32-3 | [5][6][7] |

| Melting Point | 95-101 °C | [3][4][7][8] |

| Boiling Point | 313.5 °C at 760 mmHg | [4] |

| Appearance | Yellow solid / slight yellow needle crystal | [1][4] |

Bonding and Molecular Structure

The molecular structure of this compound is characterized by a planar aromatic ring. The substituents (Cl, NO₂, and CN) are also coplanar with the benzene ring. This planarity is a common feature in substituted benzene derivatives and is crucial for understanding its intermolecular interactions.

Key Bonding Features:

-

Aromatic System: The core of the molecule is a stable benzene ring with delocalized π-electrons across the six carbon atoms.

-

Cyano Group (-C≡N): This group contains a triple bond between carbon and nitrogen. The C≡N stretching vibration is a characteristic feature in its infrared spectrum. Electron-withdrawing groups on the benzene ring, such as the nitro group and chlorine, can influence the frequency of this vibration. For instance, in related compounds like 4-chloro-3-nitrobenzonitrile, this stretching frequency appears around 2238 cm⁻¹ in the FTIR spectrum[9].

-

Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group. The N-O bonds have a partial double bond character due to resonance.

-

Carbon-Chlorine Bond (C-Cl): The C-Cl bond is a polar covalent bond. In monochloro-benzene derivatives, the C-Cl stretching frequency is typically observed in the 600-800 cm⁻¹ region of the infrared spectrum[9].

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and characterization of this compound.

| Spectroscopy Type | Data Availability and Key Features | Reference |

| Infrared (IR) Spectroscopy | FTIR spectra are available. Key vibrational modes include C≡N stretching, C-Cl stretching, and NO₂ stretching. The C≡N stretch is influenced by the electron-withdrawing substituents. The C-Cl stretch is expected in the 800-600 cm⁻¹ region. | [5][6][9] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR spectra are available. The aromatic protons will show characteristic shifts and splitting patterns based on their positions relative to the electron-withdrawing groups. | [5] |

| Mass Spectrometry (MS) | Mass spectra are available, providing information on the molecular weight and fragmentation patterns. | [5] |

Experimental Protocols: Synthesis

This compound can be synthesized through several methods. A common laboratory and industrial-scale synthesis involves the reaction of 2,5-dichloronitrobenzene with a cyanide source, such as copper(I) cyanide.

Example Synthetic Protocol:

This protocol is based on the reaction of 2,5-dichloronitrobenzene with copper(I) cyanide in N,N-dimethylformamide (DMF)[11][12][13].

-

Reactants:

-

Procedure:

-

A mixture of 2,5-dichloronitrobenzene and copper(I) cyanide (in approximately equimolar amounts) is prepared in DMF[11][12].

-

The mixture is heated to reflux, typically at a temperature between 140°C to 170°C, for several hours (e.g., 3.5 to 5.5 hours)[11][12][13].

-

After the reaction is complete, the mixture is cooled and poured into a suitable solvent like ethyl acetate (B1210297) or cold toluene (B28343) to precipitate inorganic salts[11][12].

-

The mixture is stirred for an extended period at room temperature.

-

The precipitate is removed by filtration and washed with the solvent.

-

The combined filtrate is concentrated, and the resulting residue is purified to yield this compound[11][12].

-

Figure 2. Workflow for the synthesis of this compound.

Conclusion

This compound is a well-characterized compound with a defined chemical structure and bonding arrangement that dictates its physical and chemical properties. Its synthesis is established, and a range of spectroscopic data is available for its identification and analysis. The presence of multiple functional groups on the benzene ring makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents and other high-value chemicals. This guide provides foundational technical information to support further research and development involving this important chemical intermediate.

References

- 1. htdchem.com [htdchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound | C7H3ClN2O2 | CID 96924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound 97 34662-32-3 [sigmaaldrich.com]

- 8. This compound | 34662-32-3 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. 4-Chloro-3-nitrobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. prepchem.com [prepchem.com]

- 12. EP0110559B1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 13. data.epo.org [data.epo.org]

An In-depth Technical Guide to 4-Chloro-2-nitrobenzonitrile (CAS: 34662-32-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-2-nitrobenzonitrile, a key chemical intermediate. The document details its chemical and physical properties, synthesis protocols, primary applications, and safety information, presenting quantitative data in structured tables and illustrating key processes with diagrams as required.

Core Properties

This compound is an organic compound featuring a benzene (B151609) ring substituted with a chlorine atom, a nitro group, and a cyano group.[1] These functional groups impart distinct chemical properties that make it a versatile intermediate in various syntheses.[1] It typically appears as a yellow to brown solid.[2][3][4]

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 34662-32-3 | [5][6] |

| Molecular Formula | C₇H₃ClN₂O₂ | [2][5][6] |

| Molecular Weight | 182.56 g/mol | [5][6] |

| Melting Point | 95-101 °C | [3][4][5] |

| Boiling Point | ~313.5 - 353.8 °C | [2][3] |

| Appearance | Yellow to brown solid/powder | [2][3][4] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and acetone. | [2] |

| Density | ~1.47 g/cm³ | [3] |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [3][7] |

| InChI | 1S/C7H3ClN2O2/c8-6-2-1-5(4-9)7(3-6)10(11)12/h1-3H | [5][6] |

| InChIKey | OZKOAADVLVCNFO-UHFFFAOYSA-N | [5][6] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)--INVALID-LINK--[O-])C#N | [7] |

| Synonyms | Benzonitrile, 4-chloro-2-nitro-; 2-Nitro-4-chlorobenzonitrile; 5-Chloro-2-cyanonitrobenzene | [1][3][7] |

Synthesis and Experimental Protocols

The synthesis of this compound is commonly achieved through the reaction of 2,5-dichloronitrobenzene with copper(I) cyanide.[8][9][10] This process is suitable for industrial-scale production, utilizing a readily available starting material.[9]

Experimental Protocol: Synthesis from 2,5-dichloronitrobenzene

This protocol is based on a patented industrial process.[9]

-

Reactants:

-

Procedure:

-

A mixture of 2,5-dichloronitrobenzene, copper(I) cyanide, and a small amount of potassium cyanide is prepared in N,N-dimethylformamide.[9]

-

The reaction mixture is heated to a temperature between 140°C and 170°C and refluxed for 3 to 6 hours.[9][10]

-

After the reaction is complete, the mixture is cooled and slowly poured into cold toluene, followed by stirring for several hours at room temperature.[9]

-

The resulting precipitate, containing insoluble inorganic compounds, is filtered off and washed with ethyl acetate.[9]

-

The combined filtrate is concentrated to remove the solvent.[9]

-

The residue is then washed with carbon tetrachloride to yield pale yellow crystals of this compound.[9]

-

Caption: General workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a versatile intermediate with significant applications in several key industrial sectors.[2] Its utility stems from the reactivity of its functional groups, which serve as handles for constructing more complex molecules.[1][3]

-

Pharmaceutical Industry: It serves as a crucial building block in the synthesis of various pharmaceutical compounds.[2][11] It is an important intermediate for preparing drugs with potential therapeutic uses, including anti-inflammatory, anti-cancer, and anti-viral medications.[2] For instance, it is a precursor for synthesizing compounds like 5-(4-chloro-5-sulphamoyl-2-thenylamino phenyl)-1H-tetrazole, which has diuretic properties.[9][12]

-

Agrochemical Industry: The compound is widely used in the synthesis of pesticides, herbicides, and fungicides.[2][11] Its chemical properties are leveraged to develop new generations of crop protection agents that aim for higher efficacy and reduced environmental impact.[11]

-

Dye Synthesis: this compound is utilized in the production of dyes and pigments.[2][11] Reduction of the nitro group yields 2-amino-4-chlorobenzonitrile, an intermediate used in the manufacturing of azo dyes.[13]

Caption: Key industrial applications stemming from this compound.

Safety and Handling

Proper handling of this compound is essential due to its potential health hazards.[2] It is classified as an irritant and requires appropriate safety precautions in a laboratory or industrial setting.

Table 3: Hazard and Safety Information

| Category | Information | Source(s) |

| Signal Word | Warning | [5][14] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5][14] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][14] |

| Personal Protective Equipment (PPE) | Protective gloves, safety glasses with side-shields, and appropriate clothing to prevent skin exposure are recommended. Use in a well-ventilated area or with a respirator. | [14][15] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [4][14] |

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if you feel unwell.[15]

-

Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing. Get medical attention if irritation occurs.[15]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[14][15]

-

Ingestion: Clean mouth with water and get medical attention.[15]

This guide consolidates essential technical information on this compound to support its safe and effective use in research, development, and manufacturing. For comprehensive safety data, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

References

- 1. CAS 34662-32-3: this compound | CymitQuimica [cymitquimica.com]

- 2. htdchem.com [htdchem.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-chloro-2-nitro-benzonitrile - Sarex Fine [sarex.com]

- 5. This compound 97 34662-32-3 [sigmaaldrich.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. This compound | C7H3ClN2O2 | CID 96924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. US4528143A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 10. EP0110559B1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. data.epo.org [data.epo.org]

- 13. This compound CAS#: 34662-32-3 [m.chemicalbook.com]

- 14. echemi.com [echemi.com]

- 15. fishersci.com [fishersci.com]

Synthesis of 4-Chloro-2-nitrobenzonitrile from 2,5-dichloronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-chloro-2-nitrobenzonitrile from 2,5-dichloronitrobenzene, a crucial reaction for the production of intermediates in the pharmaceutical and dye industries. This document provides a comprehensive overview of the synthetic route, detailed experimental protocols, and quantitative data to support reproducibility and process optimization.

Introduction

This compound is a valuable chemical intermediate used in the synthesis of various pharmaceutical agents and other fine chemicals.[1][2] The conversion of 2,5-dichloronitrobenzene to this compound is an important industrial process, offering a cost-effective route using commercially available starting materials.[1][3] This guide focuses on the well-established method of cyanation using copper(I) cyanide.

Reaction Scheme and Mechanism

The core of the synthesis involves a nucleophilic aromatic substitution reaction where the chlorine atom at the 5-position of 2,5-dichloronitrobenzene is replaced by a cyano group. The presence of the electron-withdrawing nitro group at the 2-position activates the chlorine atom at the 5-position (para to the nitro group) towards nucleophilic attack. The reaction is typically catalyzed by a copper(I) salt, most commonly copper(I) cyanide, in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF).

Reaction:

2,5-Dichloronitrobenzene + CuCN → this compound + CuCl

The addition of a small amount of an inorganic cyanide, such as potassium or sodium cyanide, can improve the reaction yield.[1][3]

Experimental Protocols

Two detailed experimental protocols for the synthesis of this compound are presented below, based on established literature.

Protocol 1: Synthesis with Copper(I) Cyanide and Potassium Cyanide

This protocol is adapted from a patented process and is suitable for larger scale synthesis.[1][3][4]

Materials:

-

2,5-Dichloronitrobenzene

-

Copper(I) cyanide (CuCN)

-

Potassium cyanide (KCN)

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Ethyl acetate

-

Carbon tetrachloride

Procedure:

-

In a suitable reaction vessel equipped with a mechanical stirrer, condenser, and a heating mantle, combine 230.4 g (1.20 mol) of 2,5-dichloronitrobenzene, 108 g (1.20 mol) of copper(I) cyanide, and 0.80 g (0.012 mol) of potassium cyanide in 80 ml (1.04 mol) of N,N-dimethylformamide.[3][4]

-

Heat the reaction mixture to a temperature of 165-170°C and maintain it for 5.5 hours with stirring.[3][4]

-

After the reaction is complete, cool the mixture and slowly pour it into 1.2 L of cold toluene.[1][3]

-

Stir the resulting mixture at room temperature for 13 hours.[1][3]

-

Filter the precipitate and wash it with 100 ml of ethyl acetate.[1][3]

-

Combine the filtrate and the washings, and concentrate under reduced pressure.

-

Wash the residue with 140 ml of carbon tetrachloride to yield pale yellow crystals of this compound.[1][3]

-

Further product can be obtained from the carbon tetrachloride wash.

Protocol 2: Synthesis with Copper(I) Cyanide

This protocol provides an alternative method using a slight excess of copper(I) cyanide and a different workup procedure.[1][5]

Materials:

-

2,5-Dichloronitrobenzene

-

Copper(I) cyanide (CuCN)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, mix 7.7 g (0.040 mol) of 2,5-dichloronitrobenzene and 4.0 g (0.044 mol) of copper(I) cyanide in 4.0 ml (0.05 mol) of N,N-dimethylformamide.[1][5]

-

Heat the mixture to reflux and maintain for 3.5 hours.[5]

-

After cooling, slowly pour the reaction mixture into 39 ml (0.40 mol) of ethyl acetate.[1][5]

-

Filter the precipitate and wash it with 3 ml of ethyl acetate.[5]

-

Combine the filtrate and the washings, and concentrate to obtain the crude product.

-

The crude product can be further purified by following the purification procedure outlined in Protocol 1.[5]

Data Presentation

The following tables summarize the quantitative data from the described experimental protocols.

Table 1: Reactant Quantities and Ratios

| Reactant | Protocol 1 | Protocol 2 |

| 2,5-Dichloronitrobenzene | 230.4 g (1.20 mol) | 7.7 g (0.040 mol) |

| Copper(I) Cyanide | 108 g (1.20 mol) | 4.0 g (0.044 mol) |

| Potassium Cyanide | 0.80 g (0.012 mol) | - |

| N,N-Dimethylformamide | 80 ml (1.04 mol) | 4.0 ml (0.05 mol) |

| Molar Ratio (2,5-Dichloronitrobenzene:CuCN) | 1:1 | 1:1.1 |

| Molar Ratio (2,5-Dichloronitrobenzene:KCN) | 100:1 | - |

Table 2: Reaction Conditions and Yields

| Parameter | Protocol 1 | Protocol 2 |

| Temperature | 165-170°C | Reflux |

| Reaction Time | 5.5 hours | 3.5 hours |

| Initial Yield | 125 g | 4.6 g |

| Total Yield | 160 g (73.1%) | 4.6 g (63.0%) |

Experimental Workflow and Logic

The following diagrams illustrate the key steps in the synthesis and workup processes.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Logical relationship of the synthesis and purification steps.

Safety Considerations

This synthesis involves the use of highly toxic cyanide compounds (copper(I) cyanide and potassium cyanide). All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times. Cyanide waste must be quenched and disposed of according to institutional safety protocols. The solvents used are flammable and should be handled with care.

Conclusion

The synthesis of this compound from 2,5-dichloronitrobenzene via cyanation with copper(I) cyanide is a robust and well-documented procedure. The protocols provided in this guide, along with the quantitative data and workflow diagrams, offer a comprehensive resource for researchers and professionals in the field of chemical synthesis and drug development. Careful adherence to the experimental procedures and safety precautions is essential for a successful and safe synthesis.

References

Spectroscopic Analysis of 4-Chloro-2-nitrobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 4-Chloro-2-nitrobenzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. This document presents nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the limited availability of public experimental spectra for this compound, the following ¹H and ¹³C NMR data are predicted based on standard substituent effects and computational models. These predictions serve as a reliable reference for the identification and characterization of this compound.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) would exhibit three distinct signals in the aromatic region. The electron-withdrawing nature of the nitro (-NO₂) and cyano (-CN) groups, along with the chloro (-Cl) substituent, significantly influences the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-3 | 8.35 | d | 2.1 |

| H-5 | 7.80 | dd | 8.5, 2.1 |

| H-6 | 7.95 | d | 8.5 |

Note: These are predicted values and may vary slightly from experimental results.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in this compound. The chemical shifts are influenced by the electronic environment created by the substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-1 (C-CN) | 108.5 |

| C-2 (C-NO₂) | 150.0 |

| C-3 | 135.0 |

| C-4 (C-Cl) | 140.0 |

| C-5 | 128.5 |

| C-6 | 133.0 |

| C≡N | 115.5 |

Note: These are predicted values and may vary slightly from experimental results.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by the vibrational frequencies of its functional groups. The key absorption bands are indicative of the cyano, nitro, and chloro-substituted aromatic functionalities.

Table 3: Experimental IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 2240 | Strong | C≡N stretching (nitrile) |

| 1525 | Strong | Asymmetric NO₂ stretching (nitro) |

| 1350 | Strong | Symmetric NO₂ stretching (nitro) |

| ~1600-1450 | Medium-Weak | C=C stretching (aromatic ring) |

| ~1100 | Medium | C-Cl stretching |

| ~800-900 | Strong | C-H out-of-plane bending (aromatic) |

Data sourced from patent literature describing the synthesis of the compound.

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectra, based on standard laboratory practices for compounds of this nature.

NMR Spectroscopy Protocol

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

-

The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-32.

-

Spectral width: -2 to 12 ppm.

-

Temperature: 298 K.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse experiment.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Spectral width: 0 to 200 ppm.

-

Temperature: 298 K.

-

IR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of this compound is finely ground with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

The mixture is transferred to a pellet-pressing die.

-

A pressure of 7-10 tons is applied to form a transparent or semi-transparent pellet.

Instrumentation and Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Measurement Mode: Transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Workflow and Data Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

Solubility Profile of 4-Chloro-2-nitrobenzonitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quantitative Solubility Data for a Structurally Related Compound: 3-Nitrobenzonitrile (B78329)

The following table summarizes the mole fraction solubility (x₁) of 3-nitrobenzonitrile in twelve different organic solvents at various temperatures, as determined by the static method. This data is provided as a reference to approximate the solubility behavior of 4-Chloro-2-nitrobenzonitrile. The presence of the chloro group in this compound may influence its solubility relative to 3-nitrobenzonitrile due to changes in molecular polarity and intermolecular interactions.

| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) |

| Methanol | 278.15 | 0.0215 |

| 283.15 | 0.0259 | |

| 288.15 | 0.0311 | |

| 293.15 | 0.0373 | |

| 298.15 | 0.0448 | |

| 303.15 | 0.0538 | |

| 308.15 | 0.0645 | |

| 313.15 | 0.0774 | |

| 318.15 | 0.0929 | |

| Ethanol (B145695) | 278.15 | 0.0189 |

| 283.15 | 0.0227 | |

| 288.15 | 0.0272 | |

| 293.15 | 0.0326 | |

| 298.15 | 0.0391 | |

| 303.15 | 0.0469 | |

| 308.15 | 0.0563 | |

| 313.15 | 0.0676 | |

| 318.15 | 0.0811 | |

| n-Propanol | 278.15 | 0.0165 |

| 283.15 | 0.0198 | |

| 288.15 | 0.0238 | |

| 293.15 | 0.0285 | |

| 298.15 | 0.0342 | |

| 303.15 | 0.0410 | |

| 308.15 | 0.0492 | |

| 313.15 | 0.0590 | |

| 318.15 | 0.0708 | |

| Isopropanol | 278.15 | 0.0145 |

| 283.15 | 0.0174 | |

| 288.15 | 0.0209 | |

| 293.15 | 0.0251 | |

| 298.15 | 0.0301 | |

| 303.15 | 0.0361 | |

| 308.15 | 0.0433 | |

| 313.15 | 0.0520 | |

| 318.15 | 0.0624 | |

| Acetone | 278.15 | 0.0402 |

| 283.15 | 0.0482 | |

| 288.15 | 0.0578 | |

| 293.15 | 0.0694 | |

| 298.15 | 0.0833 | |

| 303.15 | 0.1000 | |

| 308.15 | 0.1200 | |

| 313.15 | 0.1440 | |

| 318.15 | 0.1728 | |

| n-Butanol | 278.15 | 0.0153 |

| 283.15 | 0.0184 | |

| 288.15 | 0.0221 | |

| 293.15 | 0.0265 | |

| 298.15 | 0.0318 | |

| 303.15 | 0.0382 | |

| 308.15 | 0.0458 | |

| 313.15 | 0.0550 | |

| 318.15 | 0.0660 | |

| 2-Methyl-1-propanol | 278.15 | 0.0135 |

| 283.15 | 0.0162 | |

| 288.15 | 0.0194 | |

| 293.15 | 0.0233 | |

| 298.15 | 0.0280 | |

| 303.15 | 0.0336 | |

| 308.15 | 0.0403 | |

| 313.15 | 0.0484 | |

| 318.15 | 0.0581 | |

| Acetonitrile | 278.15 | 0.0375 |

| 283.15 | 0.0450 | |

| 288.15 | 0.0540 | |

| 293.15 | 0.0648 | |

| 298.15 | 0.0778 | |

| 303.15 | 0.0934 | |

| 308.15 | 0.1121 | |

| 313.15 | 0.1345 | |

| 318.15 | 0.1614 | |

| Acetic Acid | 278.15 | 0.0255 |

| 283.15 | 0.0306 | |

| 288.15 | 0.0367 | |

| 293.15 | 0.0440 | |

| 298.15 | 0.0528 | |

| 303.15 | 0.0634 | |

| 308.15 | 0.0761 | |

| 313.15 | 0.0913 | |

| 318.15 | 0.1096 | |

| Ethyl Acetate | 278.15 | 0.0370 |

| 283.15 | 0.0444 | |

| 288.15 | 0.0533 | |

| 293.15 | 0.0640 | |

| 298.15 | 0.0768 | |

| 303.15 | 0.0922 | |

| 308.15 | 0.1106 | |

| 313.15 | 0.1327 | |

| 318.15 | 0.1592 | |

| Cyclohexane | 278.15 | 0.0035 |

| 283.15 | 0.0042 | |

| 288.15 | 0.0050 | |

| 293.15 | 0.0060 | |

| 298.15 | 0.0072 | |

| 303.15 | 0.0086 | |

| 308.15 | 0.0103 | |

| 313.15 | 0.0124 | |

| 318.15 | 0.0149 | |

| Toluene | 278.15 | 0.0278 |

| 283.15 | 0.0334 | |

| 288.15 | 0.0401 | |

| 293.15 | 0.0481 | |

| 298.15 | 0.0577 | |

| 303.15 | 0.0692 | |

| 308.15 | 0.0830 | |

| 313.15 | 0.0996 | |

| 318.15 | 0.1195 |

Data sourced from a study on the solubility of 3-nitrobenzonitrile.

Experimental Protocols for Solubility Determination

A standard and reliable method for determining the solubility of a solid in an organic solvent is the gravimetric method. This method involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute in a known mass of the solvent.

Gravimetric Method for Solubility Determination

1. Materials and Equipment:

-

This compound (or the solid compound of interest)

-

Selected organic solvent

-

Analytical balance (accurate to at least 0.1 mg)

-

Thermostatic shaker or water bath for temperature control

-

Vials or flasks with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Oven for solvent evaporation

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid solute to a known volume of the organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Place the sealed container in a thermostatic shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a compatible filter to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Dispense the filtered saturated solution into a pre-weighed evaporation dish.

-

Record the total mass of the dish and the solution.

-

Carefully evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once all the solvent has evaporated, cool the dish to room temperature in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

4. Data Calculation:

-

Mass of the solvent: (Mass of dish + solution) - (Mass of dish + dry solute)

-

Mass of the dissolved solute: (Mass of dish + dry solute) - (Mass of empty dish)

-

Solubility: Expressed as grams of solute per 100 g of solvent, or in other units such as molality or mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of a solid in an organic solvent.

Caption: Workflow for Gravimetric Solubility Determination.

The Reactivity of the Nitrile Group in 4-Chloro-2-nitrobenzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of the nitrile group in 4-Chloro-2-nitrobenzonitrile, a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The presence of both a chloro and a nitro group on the aromatic ring significantly influences the chemical behavior of the nitrile functionality, rendering it a key site for molecular elaboration.

Introduction to the Reactivity of this compound

This compound is a crystalline solid with the molecular formula C₇H₃ClN₂O₂.[1] The core of its reactivity lies in the electronic landscape of the molecule. The potent electron-withdrawing nature of the nitro group at the ortho position, coupled with the inductive effect of the chlorine atom at the para position, renders the carbon atom of the nitrile group highly electrophilic. This pronounced electrophilicity makes the nitrile group susceptible to a range of nucleophilic attacks, forming the basis for its utility as a synthetic building block.

This guide will delve into the key reactions of the nitrile group in this compound, including cycloaddition, reduction, and hydrolysis. Detailed experimental protocols for representative transformations are provided, along with a summary of relevant quantitative data. Furthermore, reaction mechanisms and experimental workflows are visualized to provide a clear and concise understanding of the chemical processes involved.

Key Reactions of the Nitrile Group

The electron-deficient nature of the nitrile carbon in this compound dictates its reactivity, primarily as an electrophile. The following sections detail the principal transformations of this functional group.

[3+2] Cycloaddition with Sodium Azide (B81097): Synthesis of 5-(4-chloro-2-nitrophenyl)tetrazole

The reaction of nitriles with sodium azide to form tetrazoles is a well-established and synthetically valuable transformation.[2][3] Tetrazoles are important scaffolds in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[2] The reaction proceeds via a [3+2] cycloaddition mechanism. The electron-withdrawing groups on this compound are expected to facilitate this reaction by lowering the energy of the LUMO of the nitrile, thereby enhancing its interaction with the HOMO of the azide ion.[2]

Logical Relationship of Substituent Effects on Nitrile Reactivity

Caption: Electronic effects of substituents on the nitrile group in this compound.

Reduction of the Nitrile Group to a Primary Amine

The reduction of the nitrile group to a primary amine is a fundamental transformation in organic synthesis, providing access to a versatile functional group. However, the presence of a nitro group in this compound presents a challenge of chemoselectivity, as the nitro group is also susceptible to reduction.

Selective reduction of a nitrile in the presence of an aromatic nitro group can be achieved using specific reagent systems. One such system involves the use of boron trifluoride etherate in conjunction with sodium borohydride (B1222165) in an aprotic solvent like 2-methyltetrahydrofuran.[1] This method has been shown to be effective for the selective reduction of the nitrile in 2-nitrobenzonitrile, a closely related substrate.[1]

General Mechanism for Nitrile Reduction

Caption: General mechanism for the reduction of a nitrile to a primary amine.

Hydrolysis of the Nitrile Group

The hydrolysis of nitriles to carboxylic acids, typically proceeding through an amide intermediate, is a common transformation. This reaction can be catalyzed by either acid or base.[4] For electron-deficient benzonitriles, such as this compound, the hydrolysis is expected to be influenced by the electronic effects of the substituents. Studies on the hydrolysis of para-substituted benzonitriles in sulfuric acid have shown that electron-withdrawing groups can accelerate the reaction under certain conditions.[5]

Data Presentation

The following tables summarize quantitative data for the synthesis of this compound and the selective reduction of the nitrile group in a closely related compound, 2-nitrobenzonitrile.

Table 1: Synthesis of this compound

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2,5-Dichloronitrobenzene | Copper(I) cyanide, Potassium cyanide | N,N-Dimethylformamide | 165-170 | 5.5 | 73.1 | [6] |

| 2,5-Dichloronitrobenzene | Copper(I) cyanide | N,N-Dimethylformamide | Reflux | 3.5 | 63.0 | [7] |

Table 2: Selective Reduction of 2-Nitrobenzonitrile to 2-Nitrobenzylamine

| Substrate | Lewis Acid (equiv.) | Borohydride (equiv.) | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| 2-Nitrobenzonitrile | BF₃·OEt₂ (3.0) | NaBH₄ (3.0) | 2-MeTHF | Room Temp. | 24 | 84 | [1] |

| 2-Nitrobenzonitrile | BF₃·OEt₂ (3.0) | NaBH₄ (3.0) | 2-MeTHF | Reflux | 24 | 79 | [1] |

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and a representative reaction of its nitrile group.

Synthesis of this compound from 2,5-Dichloronitrobenzene

Materials:

-

2,5-Dichloronitrobenzene

-

Copper(I) cyanide

-

Potassium cyanide

-

N,N-Dimethylformamide (DMF)

-

Carbon tetrachloride

Procedure: [6]

-

A mixture of 230.4 g (1.20 mol) of 2,5-dichloronitrobenzene, 108 g (1.20 mol) of copper(I) cyanide, and 0.80 g (0.012 mol) of potassium cyanide in 80 ml (1.04 mol) of N,N-dimethylformamide is heated for 5.5 hours at 165-170 °C.

-

The reaction mixture is slowly poured into 1.2 L of cold toluene and stirred for 13 hours at room temperature.

-

The precipitate is filtered and washed with 100 ml of ethyl acetate.

-

The combined filtrate is concentrated, and the residue is washed with 140 ml of carbon tetrachloride to yield this compound as pale yellow crystals.

[3+2] Cycloaddition: Synthesis of 5-(4-chloro-2-nitrophenyl)-1H-tetrazole (General Procedure)

Materials:

-

This compound

-

Sodium azide

-

Ammonium (B1175870) chloride

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (concentrated)

-

Water

Procedure: (Adapted from the synthesis of 5-phenyl-1H-tetrazole)[8]

-

In a round-bottom flask, a mixture of this compound (10 mmol), sodium azide (10 mmol), and ammonium chloride (10 mmol) in dimethylformamide (10 ml) is prepared.

-

The mixture is heated in an oil bath at 125 °C for 7 hours.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in 100 ml of water and carefully acidified with concentrated hydrochloric acid to pH 2.

-

The solution is cooled to 5 °C in an ice bath to precipitate the product.

-

The solid product is collected by vacuum filtration and can be recrystallized from a suitable solvent such as aqueous methanol.

General Experimental Workflow for Synthesis and Purification

Caption: A typical workflow for the synthesis and purification of organic compounds.

Conclusion

The nitrile group in this compound is a highly activated functional group that readily participates in a variety of chemical transformations. Its pronounced electrophilicity, a consequence of the strong electron-withdrawing effects of the ortho-nitro and para-chloro substituents, makes it a valuable handle for the synthesis of complex organic molecules. The key reactions of this nitrile group, including [3+2] cycloaddition to form tetrazoles and reduction to primary amines, provide access to important structural motifs for the development of new pharmaceuticals and other advanced materials. The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists working with this versatile chemical intermediate. Further exploration of its reactivity with other nucleophiles and in other reaction classes holds promise for the discovery of novel synthetic methodologies and the creation of new chemical entities.

References

- 1. digitalcommons.calvin.edu [digitalcommons.calvin.edu]

- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 7. prepchem.com [prepchem.com]

- 8. chalcogen.ro [chalcogen.ro]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-Chloro-2-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic characteristics of 4-Chloro-2-nitrobenzonitrile, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Through a detailed examination of the electronic properties of its constituent functional groups, this document identifies the molecule's reactive centers. The guide presents a theoretical framework for predicting reactivity, supported by proposed experimental protocols for verification. Data is summarized in a clear tabular format, and key reaction pathways and conceptual relationships are visualized using Graphviz diagrams to facilitate understanding for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound is an aromatic compound of significant interest in organic synthesis due to its versatile reactivity. Its structure, featuring a benzene (B151609) ring substituted with a chloro, a nitro, and a cyano group, creates a unique electronic landscape that dictates its chemical behavior. Understanding the electrophilic and nucleophilic sites within this molecule is paramount for designing efficient synthetic routes and for the development of novel chemical entities. The presence of strong electron-withdrawing groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr), a reaction class of fundamental importance in the synthesis of a wide array of biologically active molecules.[1][2]

Theoretical Analysis of Electrophilic and Nucleophilic Sites

The reactivity of this compound is governed by the interplay of the electronic effects of its three substituents: the chloro group, the nitro group, and the cyano group.

-

Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group, acting through both a strong negative inductive effect (-I) and a strong negative resonance effect (-R).[3][4][5] This group significantly reduces the electron density of the aromatic ring, particularly at the ortho and para positions relative to its own position.

-

Cyano Group (-CN): The cyano group is also a strong electron-withdrawing group, primarily due to the electronegativity of the nitrogen atom and its ability to participate in resonance.[6][7] It deactivates the aromatic ring towards electrophilic attack.

-

Chloro Group (-Cl): The chloro group exhibits a dual electronic nature. It is electron-withdrawing through its inductive effect (-I) due to the high electronegativity of chlorine. However, it can also donate electron density to the aromatic ring through a positive resonance effect (+R) via its lone pairs.[8][9][10] In the context of overall ring electron density, the inductive effect of chlorine is generally stronger than its resonance effect, leading to a net deactivation of the ring towards electrophilic substitution.[9]

The confluence of these effects in this compound results in a highly electron-deficient aromatic ring, which is consequently highly susceptible to nucleophilic attack.

Identification of Electrophilic Sites

The primary electrophilic sites in this compound are the carbon atoms of the aromatic ring. The strong electron-withdrawing nature of the nitro and cyano groups creates significant partial positive charges on the ring carbons. The most electrophilic carbon atom is C-4, the carbon atom bonded to the chlorine. This is due to the cumulative electron-withdrawing effects of the ortho-nitro group and the para-cyano group, which are further enhanced by the inductive effect of the chlorine atom itself. The chlorine atom serves as a good leaving group in nucleophilic aromatic substitution reactions. Other carbon atoms, particularly C-2 (bonded to the nitro group) and C-6, are also electrophilic but to a lesser extent. The carbon atom of the cyano group is also an electrophilic center.

Identification of Nucleophilic Sites

The nucleophilic sites in this compound are the heteroatoms with lone pairs of electrons. These include the oxygen atoms of the nitro group and the nitrogen atom of the cyano group. These sites can potentially interact with strong electrophiles or act as coordination sites for metal catalysts.

Data Presentation

The following table summarizes the inferred electronic properties and expected reactivity at each position of the this compound ring. The partial charges are qualitative predictions based on the electronic effects of the substituents.

| Position | Substituent | Inductive Effect | Resonance Effect | Predicted Partial Charge | Predicted Reactivity |

| C-1 | -CN | -I | -R | δ+ | Electrophilic |

| C-2 | -NO₂ | -I | -R | δ+ | Electrophilic |

| C-3 | -H | N/A | N/A | δ+ | Less Electrophilic |

| C-4 | -Cl | -I | +R | δ++ | Highly Electrophilic (Primary site for SNAr) |

| C-5 | -H | N/A | N/A | δ+ | Less Electrophilic |

| C-6 | -H | N/A | N/A | δ+ | Electrophilic |

| N (of CN) | N/A | N/A | N/A | δ- | Nucleophilic |

| O (of NO₂) | N/A | N/A | N/A | δ- | Nucleophilic |

Experimental Protocols

The following are detailed methodologies for key experiments to probe the electrophilic and nucleophilic nature of this compound.

Protocol for Nucleophilic Aromatic Substitution (SNAr): Synthesis of 4-Amino-2-nitrobenzonitrile

This experiment aims to demonstrate the high electrophilicity of the C-4 position by reacting this compound with a nucleophile, in this case, ammonia (B1221849).

Materials:

-

This compound

-

Aqueous ammonia (28-30%)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Beakers

-

Buchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of ethanol.

-

Add a 10-fold molar excess of aqueous ammonia to the solution.

-

Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete (typically several hours), cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker of cold water to precipitate the product.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold water.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-Amino-2-nitrobenzonitrile.

-

Characterize the product by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the substitution at the C-4 position.

Protocol for Investigating Nucleophilic Sites: Reaction with a Strong Electrophile

This hypothetical experiment is designed to probe the nucleophilic sites of the molecule. Due to the strongly deactivated ring, electrophilic aromatic substitution is highly unlikely. Instead, a strong electrophile might interact with the heteroatoms.

Materials:

-

This compound

-

A strong electrophile (e.g., a hard Lewis acid like AlCl₃ or a strong alkylating agent like methyl trifluoromethanesulfonate)

-

Anhydrous, non-polar solvent (e.g., dichloromethane (B109758) or carbon tetrachloride)

-

Schlenk line or glovebox for inert atmosphere conditions

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Under an inert atmosphere, dissolve a known amount of this compound in an anhydrous, non-polar solvent in an NMR tube.

-

Acquire a baseline ¹H and ¹³C NMR spectrum of the starting material.

-

Carefully add a stoichiometric amount of the strong electrophile to the NMR tube.

-

Monitor any changes in the NMR spectrum over time at room temperature and with gentle heating.

-

Analyze the spectra for shifts in the signals of the aromatic protons and carbons, as well as any changes in the region corresponding to the cyano and nitro groups, which might indicate coordination or reaction at these nucleophilic sites.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Electronic effects of substituents on the reactivity of the aromatic ring.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Conclusion

The electronic architecture of this compound renders it a potent electrophile, particularly at the carbon atom bearing the chloro substituent. This high reactivity towards nucleophiles is a direct consequence of the synergistic electron-withdrawing effects of the nitro and cyano groups. While the molecule possesses nucleophilic centers at its heteroatoms, its predominant and synthetically most valuable characteristic is its susceptibility to nucleophilic aromatic substitution. The provided theoretical analysis and experimental protocols offer a robust framework for researchers to further explore and exploit the chemical properties of this important synthetic intermediate.

References

- 1. Nitro compound - Wikipedia [en.wikipedia.org]

- 2. total-synthesis.com [total-synthesis.com]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. quora.com [quora.com]

- 6. brainly.com [brainly.com]

- 7. quora.com [quora.com]

- 8. quora.com [quora.com]

- 9. Although chlorine is an electron withdrawing group class 11 chemistry CBSE [vedantu.com]

- 10. Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing in electrophilic aromatic substitution reactions. Why? [allen.in]

Known Contaminants in Commercial 4-Chloro-2-nitrobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and potential contaminants in commercial-grade 4-Chloro-2-nitrobenzonitrile (CAS No. 34662-32-3). Understanding the impurity profile of this critical raw material is paramount for ensuring the quality, safety, and efficacy of downstream products, particularly in the pharmaceutical and agrochemical industries. This document details the origins of these impurities, methods for their identification and quantification, and presents the information in a structured format for practical application in a laboratory setting.

Overview of this compound and its Synthesis

This compound is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes.[1] Its chemical structure, featuring a chlorinated and nitrated benzene (B151609) ring with a nitrile group, offers multiple reactive sites for further chemical transformations.

The most common industrial synthesis route for this compound is the Rosenmund-von Braun reaction . This process involves the cyanation of 2,5-dichloronitrobenzene using copper(I) cyanide (CuCN), typically in a high-boiling polar solvent like N,N-dimethylformamide (DMF).[2][3][4] The reaction proceeds at elevated temperatures, and while it can provide good yields, it is also prone to the formation of several by-products and the carry-over of unreacted starting materials and isomers.[4]

Potential Contaminants in Commercial this compound

The impurity profile of commercial this compound is intrinsically linked to its manufacturing process. The contaminants can be broadly categorized as starting material-related, isomer-related, and reaction by-product-related impurities.

Starting Material and Isomer-Related Impurities

The primary starting material, 2,5-dichloronitrobenzene, is itself synthesized through the nitration of 1,4-dichlorobenzene. This nitration process can lead to the formation of several dichloronitrobenzene isomers, which may be present in the starting material and carried through to the final product.[5]

Table 1: Potential Starting Material and Isomeric Impurities

| Contaminant Name | Chemical Structure | Origin |

| 2,5-Dichloronitrobenzene | Unreacted starting material | |

| 2,4-Dichloronitrobenzene | Isomeric impurity from starting material synthesis | |

| 3,4-Dichloronitrobenzene | Isomeric impurity from starting material synthesis | |

| 2,6-Dichloronitrobenzene | Isomeric impurity from starting material synthesis | |

| 2,3-Dichloronitrobenzene | Isomeric impurity from starting material synthesis | |

| 3,5-Dichloronitrobenzene | Isomeric impurity from starting material synthesis |

Reaction By-product Impurities

The conditions of the Rosenmund-von Braun reaction can lead to several side reactions, resulting in the formation of various by-products.

Table 2: Potential Reaction By-product Impurities

| Contaminant Name | Chemical Structure | Origin |

| 2-Nitro-4-chlorobenzoic acid | Hydrolysis of the nitrile group | |

| 2,5-Dichlorobenzonitrile | Reaction with isomeric starting material | |

| Other isomeric chloronitrobenzonitriles | Reaction with isomeric dichloronitrobenzenes |

While specific quantitative data for contaminants in all commercial batches of this compound is not publicly available, some suppliers of the related isomer, 4-Chloro-3-nitrobenzonitrile, specify a maximum single impurity level of ≤1.0% and a total impurity content of ≤2.0%.[6] It is reasonable to assume similar purity levels for commercial this compound, with typical assays being around 97% or higher.[7]

Experimental Protocols for Impurity Analysis

The identification and quantification of contaminants in this compound rely on modern analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds, making it suitable for the separation and quantification of this compound and its impurities.

Protocol for HPLC Analysis:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) to improve peak shape.[8]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the parent compound and its likely impurities have significant absorbance (e.g., 254 nm).

-

Sample Preparation: Dissolve a precisely weighed sample of commercial this compound in a suitable solvent, such as acetonitrile or methanol, to a known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile impurities.

Protocol for GC-MS Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: Split/splitless injector, with an appropriate injection volume and temperature (e.g., 250°C).

-

Oven Temperature Program: A temperature gradient starting from a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 280°C) to ensure the separation of all potential impurities.

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

-

Sample Preparation: Similar to HPLC, dissolve the sample in a volatile organic solvent like acetone (B3395972) or dichloromethane.

Visualizations

Synthesis Pathway and Potential Impurity Formation

Caption: Synthesis of this compound and sources of potential impurities.

Analytical Workflow for Impurity Profiling

References

- 1. Dichloronitrobenzene - Wikipedia [en.wikipedia.org]

- 2. 2,4-Dichloronitrobenzene | 611-06-3 [chemicalbook.com]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. prepchem.com [prepchem.com]

- 5. benchchem.com [benchchem.com]

- 6. gauthmath.com [gauthmath.com]

- 7. sarthaks.com [sarthaks.com]

- 8. This compound | SIELC Technologies [sielc.com]

Methodological & Application

Application Notes and Protocols for 4-Chloro-2-nitrobenzonitrile as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications and reaction protocols for 4-chloro-2-nitrobenzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols detailed below focus on its role as a versatile building block, particularly in the synthesis of kinase inhibitors.

Introduction

This compound is a highly functionalized aromatic compound that serves as a crucial starting material in multi-step organic synthesis. Its chemical structure, featuring a chloro leaving group activated by an ortho-nitro group and a para-cyano group, makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is leveraged in the pharmaceutical industry to introduce complex amine functionalities, a common feature in many targeted therapies, particularly kinase inhibitors.

Key Applications in Pharmaceutical Synthesis

This compound is a pivotal intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including:

-

Bosutinib: A dual inhibitor of Src and Abl kinases used in the treatment of chronic myeloid leukemia (CML).[1][2]

-

Neratinib: An irreversible inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases, used for the treatment of breast cancer.

The primary synthetic utility of this compound lies in its ability to undergo a regioselective SNAr reaction at the C4 position, followed by the reduction of the nitro group to an amine. This diamino benzonitrile (B105546) core is then further elaborated to construct the final drug molecule.

Experimental Protocols

The following protocols provide detailed methodologies for the key transformations involving this compound in the synthesis of pharmaceutical intermediates.

1. Nucleophilic Aromatic Substitution (SNAr) with a Substituted Aniline (B41778)

This protocol describes a general procedure for the SNAr reaction between this compound and a substituted aniline, a critical step in the synthesis of precursors for kinase inhibitors like bosutinib.

-

Reaction Scheme:

-

This compound reacts with a substituted aniline (e.g., 2,4-dichloro-5-methoxyaniline) to yield a 4-(substituted-anilino)-2-nitrobenzonitrile derivative.

-

-

Experimental Workflow:

Caption: Workflow for the SNAr reaction.

-

Materials:

| Reagent | Molar Equivalent |

| This compound | 1.0 |

| Substituted Aniline | 1.0 - 1.2 |

| Solvent (e.g., Ethanol (B145695), Acetonitrile) | - |

| Base (optional, e.g., K₂CO₃, Et₃N) | 1.0 - 1.5 |

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and the substituted aniline (1.1 eq).

-

Add a suitable solvent such as ethanol or acetonitrile (B52724) (10-20 mL per gram of this compound).

-

If necessary, add a base (e.g., potassium carbonate, 1.2 eq) to scavenge the HCl generated during the reaction.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

-

The product often precipitates out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold solvent to remove impurities.

-

Dry the product under vacuum to obtain the desired 4-(substituted-anilino)-2-nitrobenzonitrile.

-

-

Quantitative Data (Representative):

| Parameter | Value |

| Reaction Time | 2 - 6 hours |

| Reaction Temp. | 80 - 100 °C |